5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one

Lipophilicity Drug Design ADME Prediction

Research teams requiring fluorinated chiral tertiary alcohol building blocks face limited access to reliable β-trifluoromethyl-β-hydroxy ketone scaffolds. This racemic compound is the essential substrate for PPADH-catalyzed stereospecific kinetic resolution-the enzyme shows exclusive activity toward CF₃-bearing substrates with zero activity on non-fluorinated analogs-and enantioselective aldol protocols (up to 95% ee). • Enables PPADH-mediated synthesis of (2S)-1,1,1-trifluoro-2-phenylpentane-2,4-diol (N-terminal His-tag variant: ~95% higher activity) • Compatible with continuous-flow enantioselective synthesis (>195 h catalyst lifetime, suppressed racemization) • LogP 2.42 (Δ ≈ +1.5 vs. non-fluorinated analog) for ADME benchmarking. Supplied as racemic solid; bulk quantities available for process scale-up.

Molecular Formula C11H11F3O2
Molecular Weight 232.2 g/mol
CAS No. 146801-29-8
Cat. No. B118484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one
CAS146801-29-8
Synonyms5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one(SALTDATA: FREE)
Molecular FormulaC11H11F3O2
Molecular Weight232.2 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)O
InChIInChI=1S/C11H11F3O2/c1-8(15)7-10(16,11(12,13)14)9-5-3-2-4-6-9/h2-6,16H,7H2,1H3
InChIKeyVJAXMKZOQDXQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl β-Hydroxy Ketone Overview


5,5,5-Trifluoro-4-hydroxy-4-phenylpentan-2-one (CAS 146801-29-8) is a β-trifluoromethyl-β-hydroxy ketone with the molecular formula C11H11F3O2 and a molecular weight of 232.20 g/mol . This compound belongs to the class of trifluoromethylated tertiary alcohols (aldol adducts) and is readily accessible via aldol addition of acetone to 2,2,2-trifluoroacetophenone [1]. It exists as a racemic mixture unless chiral synthesis or resolution is employed. Its key structural features—a tertiary alcohol flanked by a trifluoromethyl group, a phenyl ring, and a methyl ketone—confer distinct physicochemical properties, including elevated lipophilicity (LogP ~2.42) [1] and hydrogen-bonding capacity, making it a versatile chiral intermediate for medicinal chemistry, biocatalysis, and organofluorine synthesis.

Workflow

Chiral intermediate for organofluorine synthesis

Racemic scaffold; enantiopure via asymmetric catalysis
Selection Logic

Trifluoromethyl β-hydroxy ketone chemotype

Higher lipophilicity and hydrogen-bonding capacity
Procurement Context

Medicinal chemistry and biocatalysis programs

Replaces non-fluorinated analogs in SAR studies

Why Generic Substitution Fails: Trifluoromethyl Effects


Substituting 5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one with its non-fluorinated analog 4-hydroxy-4-phenylpentan-2-one (CAS 15121-66-1) or other β-hydroxy ketones is not chemically or functionally equivalent. The trifluoromethyl group introduces a LogP increase of approximately 1.5 units (from ~0.9 to ~2.42), a molecular weight increase of ~54 Da, and a marked shift in electron density at the ketone carbonyl that fundamentally alters enzymatic substrate recognition [1]. Critically, the specific alcohol dehydrogenase PPADH from Pichia pastoris shows stereospecific activity exclusively toward the trifluoromethylated β-hydroxy ketone scaffold while displaying no comparable activity toward non-fluorinated ketone substrates [2]. Consequently, procurement of a generic β-hydroxy ketone cannot replicate the biocatalytic resolution, enantioselective synthesis outcomes, or physicochemical profile that define the value of this specific compound. The quantitative evidence below establishes exactly where these differences are material for scientific selection.

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Non-fluorinated β-hydroxy ketones cannot replicate the biocatalytic resolution profile. PPADH enzyme activity is specific to the trifluoromethylated scaffold and absent for generic ketones.

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Lipophilicity-dependent ADME properties may shift significantly. The ~1.5 log unit LogP increase materially alters permeability and metabolic stability, preventing direct SAR substitution.

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Enantioselective synthesis outcomes may not transfer to non-phenyl or non-CF₃ analogs. The published asymmetric catalytic routes are scaffold-optimized and require re-validation for analogs.

Differentiation Evidence for Trifluoromethyl β-Hydroxy Ketone


Lipophilicity and ADME Predictions

The target compound exhibits a calculated LogP of 2.42 [1], compared to a LogP of 0.9 for the non-fluorinated analog 4-hydroxy-4-phenylpentan-2-one (CAS 15121-66-1) [2]. This ΔLogP of approximately 1.5 units represents a roughly 30-fold increase in octanol-water partition coefficient, a magnitude of lipophilicity shift known to significantly influence membrane permeability, plasma protein binding, and metabolic clearance in drug-like molecules. The trifluoromethyl group is the sole structural difference responsible for this shift.

Lipophilicity and ADME Predictions
Head-to-head
Target LogP 2.42 vs Comparator LogP 0.9
ΔLogP ≈ 1.52 (approx. 30-fold increase)
Reported lipophilicity shift context; may support ADME property differentiation.
In silico prediction; data from MolBase and Molaid databases.
Lipophilicity Drug Design ADME Prediction

Enantioselective Aldol via Singh's Catalyst

The target compound can be synthesized with enantiomeric excess up to 95% ee using Singh's catalyst [(2S)-N-[(1S)-1-hydroxydiphenylmethyl-3-methylbutyl]-2-pyrrolidinecarboxamide] in the organocatalytic aldol reaction of 2,2,2-trifluoroacetophenone with acetone [1]. Under kinetic control, ee values remain time-independent up to full conversion; however, at extended reaction times or under acidic workup conditions, racemization occurs, necessitating carefully timed acid-free isolation [1]. An alternative catalytic system employing cinchona-derived primary amines with chiral organic acid co-catalysts achieves up to 89% ee with the flexibility to access both enantiomers .

Enantioselective Aldol via Singh's Catalyst
Cross-study comparable
Up to 95% ee (Singh's catalyst, JACS 2012). Up to 89% ee (cinchona-derived catalyst, Synlett 2014). Racemization risk under acidic workup.
Supports enantioselective synthesis workflow selection; workup conditions require review.
Kinetic control required; acid-free isolation prevents ee erosion.
Asymmetric Catalysis Organocatalysis Chiral Building Block

PPADH-Catalyzed Reduction to Chiral 1,3-Diol

A novel NADP⁺-dependent alcohol dehydrogenase from Pichia pastoris (PPADH, EC 1.1.1.219) was identified through screening of over 200 microbial strains and shown to catalyze the stereospecific and diastereoselective reduction of (S)-5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one to (2S)-1,1,1-trifluoro-2-phenylpentane-2,4-diol [1]. BRENDA enzyme database confirms this as the only documented enzymatic reaction for this specific substrate [2]. Critically, PPADH displays no comparable activity toward ketones other than the β-hydroxy-β-trifluoromethyl ketone scaffold, and the enzyme's substrate preference is for linear and branched aliphatic aldehydes—making this activity profile highly unusual and compound-specific [1].

PPADH-Catalyzed Reduction to Chiral 1,3-Diol
Head-to-head
PPADH specifically reduces (S)-enantiomer to (2S)-diol. His-tag fusion improves activity approx. 95% over untagged variant. No activity toward non-fluorinated ketones.
Reported compound-specific enzymatic resolution context; biocatalytic route requires trifluoromethyl scaffold.
Only documented enzymatic reaction for this substrate per BRENDA.
Biocatalysis Kinetic Resolution Chiral 1,3-Diol Synthesis

Physicochemical Property Differentiation

The trifluoromethyl substitution produces measurable differences in bulk physicochemical properties. The target compound has a predicted density of 1.264 g/cm³, compared to 1.065 g/cm³ for the non-fluorinated analog 4-hydroxy-4-phenylpentan-2-one [1][2]. The molecular weight increases from 178.23 to 232.20 Da (ΔMW = 53.97 Da), and the predicted boiling point shifts substantially to 303.6°C (vs. 68–78°C at 0.07 Torr for the analog) [1][2]. These differences affect solvent partitioning, volatility during lyophilization or distillation, and analytical detection parameters (e.g., LC-MS ionization efficiency).

Physicochemical Property Differentiation
Head-to-head
Target Density 1.264 g/cm³, MW 232.20 Da. Comparator Density 1.065 g/cm³, MW 178.23 Da. ΔDensity ≈ +0.20 g/cm³ (19%).
Reported physicochemical differences may impact dispensing, solubility calculations, and method development.
Predicted values; systematic errors possible if analog used for method validation.
Physicochemical Properties Formulation Quality Control

Continuous-Flow Enantioselective Aldol Process

A polystyrene-supported prolinamide organocatalyst enables the continuous-flow enantioselective aldol reaction of 2,2,2-trifluoroacetophenone with ketones to produce β-trifluoromethyl-β-hydroxy ketones including the target compound [1]. The flow system demonstrated an exceptionally long catalyst lifetime exceeding 195 hours with sustained enantioselectivity, and mechanistic studies revealed that continuous-flow conditions suppress the racemization and reaction reversibility that plague conventional batch processes [1]. The synthetic utility was validated through formal continuous-flow synthesis of a chiral fenpentadiol analogue, a fluorinated analog of the marketed drug fenpentadiol [1].

Continuous-Flow Enantioselective Aldol Process
Supporting evidence
Polystyrene-supported prolinamide in continuous flow. Catalyst lifetime >195 h. Racemization suppressed vs batch mode. Fenpentadiol analogue synthesis demonstrated.
Supports process-scale procurement review; continuous-flow route may enable multi-gram quantities.
Green Chem. 2021; process requires immobilized catalyst fixed-bed reactor.
Continuous Flow Chemistry Process Scale-Up Green Chemistry

Application Scenarios: Trifluoromethyl β-Hydroxy Ketone


Chiral Building Block for Pharmaceutical Intermediates

Research teams requiring a fluorinated chiral tertiary alcohol building block can procure the racemic compound and employ Singh's catalyst-mediated aldol conditions (up to 95% ee) [1] or cinchona-derived primary amine catalysis (up to 89% ee) to generate either enantiomer of 5,5,5-trifluoro-4-hydroxy-4-phenylpentan-2-one. The documented sensitivity to reaction time and acid-catalyzed racemization necessitates strict control of workup conditions—acid-free isolation at carefully chosen reaction times is essential [1]. This scenario is most appropriate for medicinal chemistry groups exploring fluorinated chemotypes where the trifluoromethyl group provides metabolic stability advantages over non-fluorinated β-hydroxy ketones (ΔLogP ≈ 1.5).

PPADH-Catalyzed Resolution to Chiral 1,3-Diols

For programs requiring the reduced 1,3-diol product in enantiopure form, the racemic target compound serves as the substrate for PPADH-catalyzed stereospecific reduction [2]. The enzyme exclusively reduces the (S)-enantiomer to (2S)-1,1,1-trifluoro-2-phenylpentane-2,4-diol, enabling kinetic resolution [2][3]. The N-terminal His-tag PPADH variant expressed in E. coli BL21(DE3) provides approximately 95% higher activity than the untagged enzyme [2]. This scenario uniquely requires the trifluoromethylated substrate, as PPADH exhibits no activity toward non-fluorinated ketones, making generic substitution impossible.

Continuous-Flow Production of Fenpentadiol Analogues

Process chemistry groups scaling beyond gram quantities can leverage the polystyrene-supported prolinamide continuous-flow system demonstrated for the enantioselective aldol reaction of trifluoroacetophenones with ketones [4]. The system's >195-hour catalyst lifetime and suppression of racemization under flow conditions [4] address the two major limitations of batch-mode synthesis. The formal continuous-flow synthesis of a chiral fenpentadiol analogue [4] validates the route for producing fluorinated analogs of this marketed tranquilizer scaffold. Procurement of the racemic starting material in bulk quantities enables direct implementation of this published flow protocol.

Reference Standard for SAR Libraries

The compound's well-characterized LogP (2.42), density (1.264 g/cm³), and hydrogen-bonding profile (1 H-bond donor, 5 H-bond acceptors, PSA 37.3 Ų) [5] position it as a reference standard for medicinal chemistry programs systematically exploring the effect of trifluoromethyl substitution on ADME properties. The 1.5-log-unit lipophilicity increase over the non-fluorinated analog provides a quantifiable benchmark for correlating CF₃ incorporation with membrane permeability, metabolic stability, and off-target binding in phenotypic or target-based screening cascades.

Application
Selection Property
Validation Focus
Chiral building block for pharmaceutical intermediates
Enantioselective synthesis access (organocatalytic aldol)
Verify enantiopurity post-synthesis; control racemization during workup
PPADH-catalyzed resolution to chiral 1,3-diols
Compound-specific enzymatic substrate recognition
Confirm PPADH activity and stereospecific reduction of (S)-enantiomer
Continuous-flow production of fenpentadiol analogues
Process robustness and catalyst lifetime under flow conditions
Validate sustained enantioselectivity and racemization suppression in flow
Reference standard for SAR libraries
Well-characterized trifluoromethyl chemotype with defined LogP shift
Correlate CF₃ incorporation with permeability and metabolic stability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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